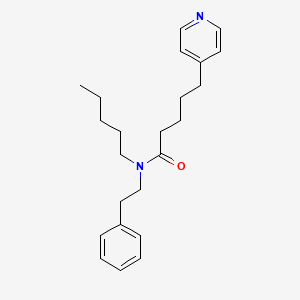
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- is a chemical compound with a complex structure that includes a pyridine ring, a pentanamide chain, and phenylethyl and pentyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- typically involves the formation of the pyridine ring followed by the attachment of the pentanamide chain and the phenylethyl and pentyl groups. One common method for synthesizing pyridine derivatives is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
For the specific synthesis of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-, the following steps can be considered:
- Formation of the pyridine ring through a suitable pyridine synthesis method.
- Introduction of the pentanamide chain via amide bond formation.
- Attachment of the phenylethyl and pentyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenylethyl and pentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives, while reduction of the amide group would produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism would depend on the specific application and the biological system in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-: shares structural similarities with other pyridine derivatives and amides.
N-pentyl-N-(2-phenylethyl)-amide: Similar in structure but lacks the pyridine ring.
4-Pyridinepentanamide: Similar but without the phenylethyl and pentyl groups.
Uniqueness
The uniqueness of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- lies in its combination of the pyridine ring with the pentanamide chain and the phenylethyl and pentyl substituents.
Eigenschaften
CAS-Nummer |
379265-81-3 |
|---|---|
Molekularformel |
C23H32N2O |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
N-pentyl-N-(2-phenylethyl)-5-pyridin-4-ylpentanamide |
InChI |
InChI=1S/C23H32N2O/c1-2-3-9-19-25(20-16-21-10-5-4-6-11-21)23(26)13-8-7-12-22-14-17-24-18-15-22/h4-6,10-11,14-15,17-18H,2-3,7-9,12-13,16,19-20H2,1H3 |
InChI-Schlüssel |
JEUZRAOJTMEPSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCC1=CC=CC=C1)C(=O)CCCCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


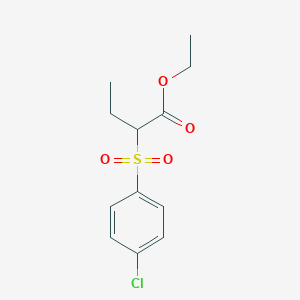
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
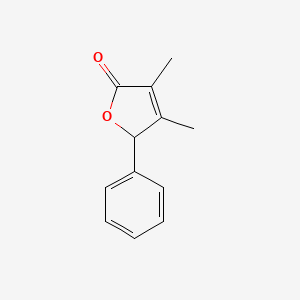
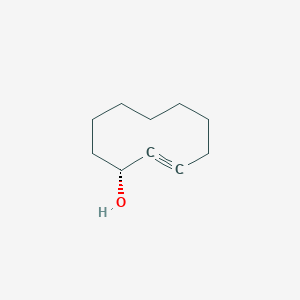
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
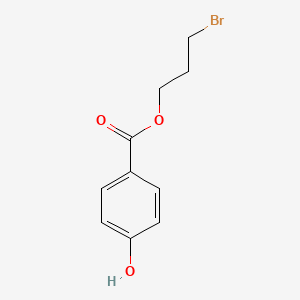
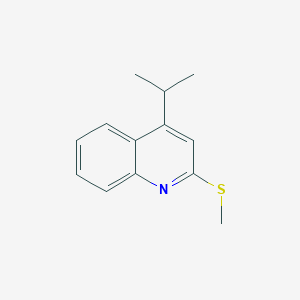
![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)

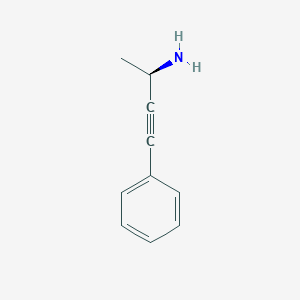
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)

